2-Methylperylene

Description

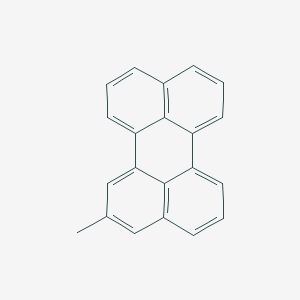

Structure

3D Structure

Properties

CAS No. |

83321-33-9 |

|---|---|

Molecular Formula |

C21H14 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

2-methylperylene |

InChI |

InChI=1S/C21H14/c1-13-11-15-7-4-9-17-16-8-2-5-14-6-3-10-18(20(14)16)19(12-13)21(15)17/h2-12H,1H3 |

InChI Key |

UKABIYSGSMJORK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C3C(=CC=C2)C4=CC=CC5=C4C(=CC=C5)C3=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylperylene and Its Derivatives

Established Synthetic Pathways for Perylene (B46583) Systems

The construction of the fundamental perylene skeleton is a cornerstone of synthesizing its derivatives. Historically, several methods have been established. One of the most prominent is the cyclodehydrogenation of 1,1'-binaphthyl derivatives, often achieved through the Scholl reaction. conicet.gov.ar More contemporary methods have also been developed, including palladium-catalyzed annulation reactions and the decarboxylation of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) under high temperature and pressure. conicet.gov.ar

For the widely studied perylene diimide (PDI) class of compounds, synthesis typically commences with the oxidation of acenaphthene (B1664957) to yield naphthalene-1,4,5,8-tetracarboxylic dianhydride. This intermediate is subsequently converted into an imide, which then undergoes dimerization to form the perylene core. Current time information in Bangalore, IN. These foundational methods provide the basis from which more complex, substituted perylenes are derived.

Regioselective Synthesis of 2-Methylperylene

Achieving the selective synthesis of this compound presents a significant challenge due to the multiple reactive sites on the perylene core. Direct methylation often results in a mixture of isomers, making regiocontrol a critical focus of synthetic efforts.

Strategies for Methylation at the Perylene Core

Direct electrophilic substitution reactions on the perylene core, such as Friedel-Crafts alkylation, are generally not regioselective for the 2-position and tend to produce mixtures of 1- and 3-substituted products. acs.org Similarly, alkylation with organolithium reagents has been reported to provide 1-alkylperylenes, with methylation yielding the desired product in low quantities.

A more effective strategy for achieving regioselectivity involves constructing the perylene skeleton from a pre-methylated precursor. The anionic cyclodehydrogenation of a specifically substituted 1,1'-binaphthalene (B165201) is a promising route. conicet.gov.ar For instance, the synthesis of 1-substituted perylenes has been successfully demonstrated starting from 2-substituted-1,1'-binaphthalene. conicet.gov.aracs.org This suggests that a strategically placed methyl group on the binaphthyl starting material could direct the formation of the this compound isomer upon cyclization.

| Precursor Type | Reaction | Outcome | Selectivity |

| Perylene | Friedel-Crafts Alkylation | Mixture of isomers | Low |

| Perylene | Alkylation with Organolithium | 1-Alkylperylenes | Low yield for methylation |

| Substituted 1,1'-Binaphthyl | Anionic Cyclodehydrogenation | Specific Perylene Isomer | High (dependent on precursor) |

Control of Isomer Purity in this compound Synthesis

When synthetic methods produce a mixture of methylperylene isomers, controlling the purity of the final this compound product becomes a matter of separation. The various isomers, such as 1-, 2-, and 3-methylperylene (B14693211), possess distinct physical properties owing to their different molecular shapes. These differences can be exploited for purification.

Chromatographic techniques are the primary means of separating these isomers. Studies on the retention behavior of methyl-substituted polycyclic aromatic hydrocarbons have shown that separation is achievable on both monomeric and polymeric C18 stationary phases in liquid chromatography. nih.gov The elution order often correlates with the molecule's length-to-breadth (L/B) ratio. nih.gov Therefore, careful column chromatography or thin-layer chromatography (TLC) can be used to isolate isomerically pure this compound from a reaction mixture. nih.gov However, the ideal approach for ensuring isomer purity is to employ a regioselective synthesis that precludes the formation of other isomers. nih.gov

Synthesis of Functionalized this compound Derivatives

Once this compound is obtained, it can serve as a scaffold for the synthesis of more complex, functionalized derivatives. These derivatives are crucial for tuning the electronic and optical properties of the molecule for various applications.

Strategies for Further Derivatization on the Perylene Skeleton

A key strategy for derivatization is the introduction of functional groups that can act as handles for subsequent reactions. Halogenation and borylation are among the most valuable methods for this purpose. rsc.org

Halogenation: Electrophilic substitution on the perylene core, such as bromination, typically occurs at the bay positions (1, 6, 7, and 12). rsc.org

Borylation: Transition metal-catalyzed C-H borylation has emerged as a powerful tool for regioselective functionalization. For example, iridium-catalyzed borylation can introduce boryl groups (like Bpin) at the ortho-positions (2, 5, 8, and 11) of the perylene core. rsc.orgresearchgate.net These borylated intermediates are exceptionally useful for building more complex structures. researchgate.net

These functionalized perylenes, particularly borylated or halogenated versions, are stable and can be readily used in cross-coupling reactions.

| Functionalization | Reagent/Catalyst Example | Position(s) Targeted |

| Bromination | Bromine in fuming sulfuric acid | Bay (1,6,7,12) |

| Nitration | Sodium nitrite (B80452) in nitric acid | Bay (1,6,7,12) |

| ortho-Borylation | [Ir(OMe)cod]₂ / B₂pin₂ | Ortho (2,5,8,11) |

Synthesis of Conjugated this compound Systems

The creation of extended π-conjugated systems based on the this compound unit is critical for developing materials for organic electronics. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which link the functionalized this compound core to other organic fragments. core.ac.uk

Two of the most widely used methods are:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (such as a boronic ester created via Miyaura borylation) with an organic halide or triflate. wikipedia.orglibretexts.org A borylated this compound could be coupled with various aryl or vinyl halides to extend conjugation.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgnumberanalytics.comuwindsor.ca A halogenated this compound could be reacted with a variety of organostannanes to form new carbon-carbon bonds. wikipedia.org

These iterative coupling strategies allow for the precise construction of sequence-defined conjugated oligomers and polymers, where the this compound unit can be incorporated to fine-tune the final material's properties. d-nb.infoillinois.edunih.gov

Advanced Spectroscopic Characterization of 2 Methylperylene

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of light, typically in the ultraviolet (UV) and visible regions. For aromatic systems like 2-Methylperylene, these transitions primarily involve π-electrons in the conjugated ring system.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light as a function of wavelength. When a molecule like this compound absorbs photons, its electrons are promoted from a ground electronic state (S₀) to a higher energy excited state (Sₙ). researchgate.netifremer.fr The absorption spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands corresponding to these electronic transitions, primarily π → π* transitions in polycyclic aromatic hydrocarbons (PAHs). researchgate.netmatanginicollege.ac.in The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are unique to the molecular structure. researchgate.netlibretexts.orgwikipedia.org

Table 1: UV-Visible Spectroscopy Data for this compound

Specific experimental data for absorption maxima (λₘₐₓ) and molar absorptivity (ε) for this compound are not available in the reviewed literature.

| Parameter | Value | Solvent/Conditions |

|---|---|---|

| λₘₐₓ (nm) | Data not available | N/A |

Fluorescence Spectroscopy: Quantum Yield and Lifetime Determinations

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted from a molecule as it relaxes from an excited electronic state (typically the first singlet state, S₁) back to the ground state (S₀). libretexts.orgibsen.com Key parameters determined from fluorescence measurements include the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf).

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. mdpi.com It is a value between 0 and 1. Perylene (B46583) and its derivatives are known to be highly fluorescent. For context, the related isomer 1-methylperylene (B14736090) exhibits a high fluorescence quantum yield of 0.96 in cyclohexane (B81311) at room temperature. researchgate.net

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. sigmaaldrich.comintegratedoptics.com This parameter is sensitive to the molecule's environment and can provide insights into quenching processes and molecular interactions. sigmaaldrich.com

While the photophysical properties of various methylperylene isomers have been studied, specific, quantitatively determined values for the fluorescence quantum yield and lifetime of this compound are not specified in the available research literature. researchgate.net

Table 2: Fluorescence Quantum Yield and Lifetime Data for this compound

Specific experimental data for the fluorescence quantum yield (Φf) and lifetime (τf) of this compound are not available in the reviewed literature.

| Parameter | Value | Solvent/Conditions |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | Data not available | N/A |

Time-Resolved Emission Spectroscopy for Excited State Relaxation

Time-resolved emission spectroscopy (TRES) monitors the decay of fluorescence intensity over time across the entire emission spectrum. unige.ch This technique provides a detailed picture of the dynamic processes that occur after photoexcitation, such as solvent relaxation, energy transfer, and excited-state reactions. unige.chrsc.org By constructing spectra at different time delays after the excitation pulse, one can follow the evolution of the excited state. rsc.org

Studies on "methylperylene" have utilized ultrafast fluorescence up-conversion to investigate excited-state dynamics, particularly in the context of electron transfer reactions. unige.ch These experiments reveal how the excited state population decays over picosecond to nanosecond timescales. However, a detailed analysis of the intrinsic excited-state relaxation of isolated this compound, detailing the specific decay pathways and associated time constants, is not explicitly available in the reviewed scientific literature.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption (FTIR) or scattering (Raman) of light, specific vibrational modes corresponding to the stretching and bending of chemical bonds can be identified, providing a molecular "fingerprint." uni-siegen.deedinst.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org For a vibration to be IR-active, it must cause a change in the molecule's dipole moment. edinst.com The resulting FTIR spectrum is a plot of absorption or transmittance versus wavenumber (cm⁻¹).

An FTIR spectrum of this compound would be expected to show characteristic bands for the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane C-H bending modes. libretexts.orglibretexts.org The presence of the methyl group would introduce bands corresponding to aliphatic C-H stretching (around 2850-2960 cm⁻¹) and bending vibrations. shimadzu.com Despite the predictability of these general regions, a published and assigned FTIR spectrum with specific peak positions for this compound could not be located in the searched literature.

Table 3: Characteristic FTIR Vibrational Bands for this compound

A detailed, experimentally verified list of specific vibrational frequencies from the FTIR spectrum of this compound is not available in the reviewed literature.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~2960-2850 | Aliphatic (Methyl) C-H Stretch |

| ~1600-1450 | Aromatic C=C Ring Stretch |

Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to FTIR. edinst.com A transition is Raman-active if it involves a change in the polarizability of the molecule. utoronto.ca For centrosymmetric molecules or those with high symmetry, certain vibrations may be active in Raman but forbidden in IR, and vice-versa. The strong C=C bond vibrations of PAHs are typically intense in Raman spectra.

A standard Raman spectrum of this compound would display prominent peaks related to the vibrations of its aromatic core. However, a published Raman spectrum with assigned vibrational modes for this compound is not available in the surveyed literature.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically increase the intensity of Raman signals (by factors of 10⁶ or more) for molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. researchgate.netnih.gov This enhancement allows for the detection of trace amounts of an analyte. researchgate.net SERS has been applied to the detection of various PAHs. ifremer.fracs.org The development of SERS substrates often involves functionalizing the metal surface to increase its affinity for hydrophobic molecules like PAHs and to prevent their decomposition on the catalytically active metal surface. researchgate.net While SERS is a powerful tool for PAH analysis, specific SERS studies focusing on the characterization of this compound were not found in the reviewed literature.

Table 4: Raman Spectroscopy Data for this compound

Specific experimental data for Raman active modes for this compound are not available in the reviewed literature.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including polycyclic aromatic hydrocarbons (PAHs) like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

For this compound, ¹H NMR spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on the perylene core and a characteristic signal for the methyl group protons. The aromatic region (typically δ 7.0-9.0 ppm for PAHs) would display a complex pattern of doublets and multiplets arising from spin-spin coupling between adjacent protons. The specific chemical shifts and coupling constants of these aromatic protons are highly sensitive to their position on the perylene ring system and can be used to confirm the substitution pattern. The methyl group protons would appear as a singlet in the upfield region of the spectrum (typically δ 2.0-3.0 ppm), as they are not coupled to any adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes |

| Aromatic Protons | ¹H | 7.0 - 9.0 | Complex multiplet patterns due to spin-spin coupling. |

| Methyl Protons | ¹H | 2.0 - 3.0 | Expected to be a singlet. |

| Aromatic Carbons | ¹³C | 120 - 150 | Includes both protonated and quaternary carbons. |

| Methyl Carbon | ¹³C | 15 - 25 | Single peak, typically of lower intensity. |

Note: These are generalized ranges. Actual values depend on the solvent and specific electronic effects within the molecule.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can aid in its structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm) of the true molecular mass. sigmaaldrich.com This precision allows for the determination of a compound's elemental composition from its exact mass. magritek.com For this compound, an isomer of 1-methylperylene, the molecular formula is C₂₁H₁₄. carlroth.com HRMS can confirm this elemental composition by providing a measured mass that is extremely close to the calculated theoretical exact mass. This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. magritek.com

The ability of HRMS to provide an unambiguous molecular formula is a significant advantage over low-resolution mass spectrometry, making it a vital tool for confirming the identity of known compounds and for characterizing novel structures. sigmaaldrich.com

Table 2: Molecular Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₁H₁₄ | carlroth.com |

| Nominal Mass | 266 amu | carlroth.com |

| Monoisotopic (Exact) Mass | 266.109550 Da | carlroth.com |

Note: Data is for the isomeric compound 1-methylperylene, which shares the same molecular formula and mass as this compound. carlroth.com

The analysis of complex mixtures containing multiple isomers, such as different methylperylene isomers, presents a significant analytical challenge because isomers have identical molecular weights. docbrown.info Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are exceptionally well-suited for this purpose. researchgate.net

In GC-MS, the gas chromatograph first separates the components of a mixture based on their different physical properties, such as boiling point and affinity for the chromatographic column's stationary phase. Isomers like 1-, 2-, and 3-methylperylene (B14693211) often have slightly different boiling points and polarities, which allows them to be separated as they travel through a long, thin capillary column. The choice of the stationary phase within the column is critical for achieving good separation of closely related isomers. researchgate.net

As each separated isomer elutes from the GC column, it enters the mass spectrometer. The MS then ionizes the molecules and detects their mass-to-charge ratio. While the mass spectrometer will show the same molecular ion peak for all methylperylene isomers (m/z 266), the retention time—the time it takes for each compound to pass through the GC column—will be different. By combining the separation power of GC with the detection capabilities of MS, GC-MS allows for the individual identification and quantification of each isomer within a mixture. This technique has been successfully applied to study the distribution of methylperylene isomers in various samples, such as sediments.

Theoretical and Computational Investigations of 2 Methylperylene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules like 2-methylperylene. These computational methods provide insights into the arrangement and energies of electrons, which dictate the molecule's chemical and physical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is a widely used approach in chemistry and physics to determine the properties of molecules and materials. wikipedia.orgmpg.deimperial.ac.uk DFT calculations focus on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction, making it computationally feasible for larger systems. mpg.deimperial.ac.uk

In the context of this compound and related polycyclic aromatic hydrocarbons, DFT studies have been instrumental in elucidating their electronic properties. DFT calculations can predict the optimized geometry of the molecule, its frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. For instance, studies on similar aromatic systems have used DFT to understand how structural modifications, such as the addition of a methyl group, can influence the electronic landscape of the parent molecule. nih.gov These calculations often employ hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation functionals to improve accuracy. uni-muenchen.de The choice of basis set, such as the PBE0-D3BJ/def2-TZVP level of theory, is also crucial for obtaining reliable results. mdpi.com

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid | Combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for its balance of accuracy and computational cost. uni-muenchen.de |

| PBE0 | Hybrid | Mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with 25% Hartree-Fock exchange. uni-muenchen.de Often provides improved accuracy for various properties. |

| ωB97X-D | Range-separated hybrid | Includes empirical dispersion corrections, making it suitable for studying systems with non-covalent interactions. |

Ab Initio Methods (e.g., MP2, Coupled Cluster) for Energetics

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more demanding than DFT, can offer higher accuracy for energetic calculations.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method used to incorporate electron correlation effects beyond the Hartree-Fock approximation. wikipedia.orgmolpro.net It improves upon the Hartree-Fock method by adding electron correlation effects through Rayleigh-Schrödinger perturbation theory. wikipedia.org MP2 calculations are a standard level for calculating small systems and are implemented in many computational chemistry codes. wikipedia.org For this compound, MP2 calculations could be employed to obtain a more accurate determination of its ground-state energy and to study intermolecular interactions.

Coupled Cluster (CC) theory is another high-level ab initio method that provides very accurate results, often considered the "gold standard" in quantum chemistry for systems where it is computationally feasible. Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, are known for their high accuracy in predicting molecular energies. While computationally expensive, CCSD(T) calculations on this compound would provide benchmark energetic data against which other, more approximate methods could be compared.

| Method | Scaling of Computational Cost | Key Strengths | Typical Application |

|---|---|---|---|

| MP2 | O(N5) | Good balance of accuracy and cost for including electron correlation. pyscf.org | Calculating correlation energy, geometry optimizations, and intermolecular interactions. pyscf.org |

| CCSD(T) | O(N7) | High accuracy for energies, often considered a benchmark method. imperial.ac.uk | Highly accurate energy calculations for small to medium-sized molecules. |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states. q-chem.commaterialscloud.orgmpg.de It is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions, which are crucial for understanding the absorption and emission spectra of molecules. gaussian.comrsc.org

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum by identifying the energies of the electronic transitions from the ground state to various excited states. researcher.life These calculations can also provide insights into the nature of these transitions, for example, whether they are localized on the perylene (B46583) core or involve the methyl substituent. The Tamm-Dancoff approximation is often used in TD-DFT calculations. gaussian.com Research on perylene and its derivatives has shown that TD-DFT can qualitatively predict excited state dynamics. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of how a system evolves. wikipedia.org This technique is widely applied in various fields, including chemical physics and biophysics. wikipedia.org

In the context of this compound, MD simulations can be used to investigate its behavior in different environments, such as in solution or in the solid state. For example, simulations could model the aggregation behavior of this compound molecules in a solvent, providing insights into the formation of dimers or larger aggregates. Such studies often employ force fields, which are sets of parameters that describe the potential energy of the system. All-atom MD simulations consider every atom in the system, providing a detailed picture of the molecular interactions. mdpi.com Coarse-grained MD, on the other hand, groups several atoms into a single "bead," allowing for the simulation of larger systems over longer timescales. mdpi.com

Computational Photophysics: Predicting Excited State Dynamics

Computational photophysics aims to predict the fate of a molecule after it has absorbed light and is in an excited electronic state. This involves understanding the various relaxation pathways available to the excited molecule, such as internal conversion, intersystem crossing, and fluorescence.

For this compound, computational methods can be used to model its excited-state dynamics. Time-resolved fluorescence studies can be used to monitor these dynamics. For instance, after excitation to a higher singlet state (e.g., S2), the molecule can undergo rapid internal conversion to the lowest excited singlet state (S1). researcher.life From the S1 state, it can then relax to the ground state (S0) via fluorescence or non-radiative decay. Computational models can help to elucidate the timescales and efficiencies of these processes. faccts.de

Theoretical Studies of Reactivity and Reaction Pathways

Theoretical studies can provide valuable insights into the chemical reactivity of this compound and the mechanisms of its reactions. By mapping out the potential energy surface for a given reaction, computational methods can identify transition states and intermediates, and determine the activation energies for different reaction pathways. nih.govmdpi.com

For example, theoretical studies could investigate the reactivity of this compound towards electrophilic or nucleophilic attack, predicting the most likely sites of reaction. DFT calculations are often used for this purpose, as they can provide information about the distribution of electron density and the energies of different possible reaction intermediates. mdpi.com Such studies can help to rationalize experimentally observed reaction outcomes and guide the design of new synthetic routes to functionalized perylene derivatives. researchgate.net

Photophysics and Excited State Dynamics of 2 Methylperylene

Electronic Excited States: Singlet and Triplet Manifolds

Upon electronic excitation, a molecule like 2-Methylperylene transitions from its singlet ground state (S₀) to an excited singlet state (S₁, S₂, etc.). In a singlet state, all electron spins are paired. libretexts.orguomustansiriyah.edu.iq The lowest excited singlet state (S₁) is crucial as most photophysical processes originate from it. Studies on monosubstituted methylperylenes have shown that substitution at the 2-position, as in this compound, results in a small red shift (a shift to lower energy) of the S₁ state compared to the parent compound, perylene (B46583). researchgate.netresearchgate.net

From any excited singlet state, the molecule can also transition to a triplet state (T₁, T₂, etc.) via a process called intersystem crossing. In a triplet state, there are two unpaired electrons with parallel spins. libretexts.orguomustansiriyah.edu.iq This transition is "spin-forbidden," making it generally less probable than singlet-to-singlet transitions. libretexts.org Consequently, the triplet state is typically lower in energy than its corresponding singlet state. libretexts.org For the parent compound perylene, the energy of the first triplet state (T₁) is well-established, and it is expected that this compound possesses a similar triplet energy manifold. researchgate.net The energy gap between the S₁ and triplet states is a critical parameter that influences the efficiency of intersystem crossing. acs.org

Non-Radiative Decay Pathways

Excited states can decay without the emission of light through non-radiative pathways. These processes compete directly with radiative decay and thus reduce the fluorescence efficiency.

Internal conversion (IC) is a non-radiative transition between two electronic states of the same spin multiplicity (e.g., S₁ → S₀). researchgate.net This process is essentially a radiationless decay to the ground state, converting electronic energy into vibrational energy, which is then dissipated as heat to the surrounding medium. For many perylene derivatives, IC is a relevant deactivation channel. researchgate.net For instance, while 1-methylperylene (B14736090) is highly fluorescent, indicating inefficient non-radiative decay, studies on other derivatives like 1-bromoperylene (B8562706) show that IC can become a dominant decay pathway, significantly quenching fluorescence. researchgate.net In the case of this compound, which lacks a heavy atom to promote other decay paths, internal conversion is considered a standard, albeit relatively inefficient, decay channel that competes with its strong fluorescence.

Intersystem crossing (ISC) is a non-radiative transition between two electronic states of different spin multiplicities, most commonly from the lowest excited singlet state (S₁) to a triplet state (Tₙ). libretexts.orgacs.org The efficiency of this spin-forbidden process is governed by the strength of spin-orbit coupling (SOC) and the energy gap between the involved singlet and triplet states (ΔEST). acs.org

For the parent molecule perylene, the ISC rate is known to be very low, resulting in a very small triplet quantum yield. rsc.orguu.nl The introduction of a methyl group is not expected to significantly increase spin-orbit coupling. acs.org Theoretical studies on bay-substituted methylperylene (1-methylperylene) confirm that the methyl group does not substantially enhance the ISC rate. acs.org Therefore, this compound is expected to exhibit similarly inefficient intersystem crossing. This low efficiency in populating the triplet state is a primary reason for the high fluorescence quantum yields observed in perylene and its simple alkyl derivatives.

Internal Conversion Processes

Radiative Decay Pathways: Fluorescence and Phosphorescence

Radiative decay involves the emission of a photon as the molecule returns to a lower energy state.

Fluorescence is the emission of a photon from the relaxation of an excited singlet state (S₁) to the ground state (S₀). It is a spin-allowed process and therefore typically occurs on a nanosecond timescale. rsc.org Perylene and its derivatives are known for their high fluorescence quantum yields (ΦF). researchgate.netacs.org For example, perylene and 1-methylperylene exhibit ΦF values of 0.98 and 0.96, respectively, in cyclohexane (B81311). researchgate.netacs.org Given the inefficient non-radiative pathways in this compound, it is also expected to be a strongly fluorescent compound with a high quantum yield.

Phosphorescence is the emission of a photon from the relaxation of an excited triplet state (T₁) to the singlet ground state (S₀). Because this is a spin-forbidden transition, it is much slower than fluorescence, with lifetimes that can extend from microseconds to seconds. libretexts.orguomustansiriyah.edu.iq Due to the long lifetime of the triplet state, it is highly susceptible to quenching by other molecules, such as molecular oxygen. unige.ch As a result, phosphorescence from compounds like this compound is typically not observed in fluid solutions at room temperature and is usually studied in rigid, deoxygenated matrices at cryogenic temperatures. mdpi.com

| Compound | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) [ns] | S1 State Energy Shift (vs. Perylene) | Intersystem Crossing (ISC) Efficiency |

|---|---|---|---|---|

| Perylene | 0.98 acs.org | 5.5 acs.org | N/A | Very Low (~3x10-6) uu.nl |

| 1-Methylperylene | 0.96 researchgate.netresearchgate.net | Not Reported | Blue Shift researchgate.netresearchgate.net | Very Low acs.org |

| This compound | High (Expected) | Not Reported | Small Red Shift researchgate.netresearchgate.net | Very Low (Expected) acs.org |

Ultrafast Spectroscopic Studies of Excited State Dynamics

To directly observe the rapid events that follow photoexcitation, ultrafast spectroscopic techniques are employed. unige.ch Methods like femtosecond transient absorption spectroscopy allow researchers to monitor the formation and decay of excited states on timescales ranging from femtoseconds to nanoseconds. mdpi.com

For perylene derivatives, these techniques can track the decay of the S₁ state, revealing the rates of competing processes like internal conversion and intersystem crossing. unige.ch For instance, studies on perylene in electron-donating solvents have used transient absorption to follow the dynamics of electron transfer quenching. unige.ch In single-molecule spectroscopy studies of perylene, the fluorescence autocorrelation function has been used to determine the very low rates of intersystem crossing to different triplet sublevels. rsc.orguu.nl While specific ultrafast studies focused solely on this compound are not detailed in the available literature, the established methodologies applied to the parent compound and other derivatives provide a clear framework for how its excited-state dynamics can be resolved.

Influence of Molecular Environment on Photophysical Properties

The photophysical properties of this compound are significantly influenced by its local environment, particularly the polarity and nature of the solvent. beilstein-journals.orgresearchgate.net The solvent can affect the energy levels of the ground and excited states, influencing the absorption and emission spectra (solvatochromism). researchgate.net

Furthermore, specific interactions with solvent molecules can introduce new deactivation pathways. For example, in electron-donating solvents like N,N-dimethylaniline, the fluorescence of methylperylene can be quenched via photoinduced electron transfer, where the excited perylene derivative accepts an electron from the solvent molecule. unige.ch This process leads to the formation of a transient ion pair and provides a highly efficient non-radiative decay channel that competes with fluorescence. unige.ch The efficiency of such quenching processes depends on the solvent's electron-donating ability and polarity. unige.ch Therefore, the high fluorescence quantum yield of this compound observed in inert solvents like cyclohexane is expected to be substantially lower in solvents capable of specific quenching interactions.

Reactivity and Reaction Mechanisms of 2 Methylperylene

Electrophilic Aromatic Substitution Reactions on the Perylene (B46583) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction proceeds via a two-step mechanism: the initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. beilstein-journals.orgstudysmarter.co.uk The first step is typically rate-determining as it involves the disruption of the stable aromatic system. beilstein-journals.org

For substituted aromatic compounds like 2-methylperylene, the existing substituent influences both the rate of reaction and the position of the incoming electrophile (regioselectivity). wikipedia.org The methyl group is classified as an activating, ortho, para-directing group. lkouniv.ac.in It enhances the nucleophilicity of the aromatic ring through an inductive effect and hyperconjugation, making the ring more reactive towards electrophiles than the unsubstituted perylene. ualberta.ca The electron-donating nature of the methyl group preferentially stabilizes the arenium ion intermediates when the attack occurs at the ortho and para positions relative to the methyl group. lkouniv.ac.inmdpi.comlibretexts.org

In the context of the perylene ring system, which has its own inherent reactivity patterns, predicting the exact substitution site can be complex. The most reactive positions on the unsubstituted perylene core for electrophilic attack are generally the 3, 4, 9, and 10 positions. The introduction of the methyl group at the 2-position is expected to direct incoming electrophiles to adjacent (ortho) and remote (para) positions that are electronically activated. This can lead to a mixture of products.

A pertinent example is the nitration of perylene derivatives, which can result in complex product mixtures. google.com The nitration of a N,N'-dicyclohexylperylene-3,4-dicarboximide with N₂O₄ in the presence of methanesulfonic acid yielded a mixture of dinitro products, including the 1,6-dinitro, 9-nitro, 2,5-dinitro, and 9,10-dinitro isomers. google.com This illustrates that substitution occurs at various positions across the perylene core, influenced by both the initial substituents and the reaction conditions. For this compound, nitration would be expected to produce a variety of nitro-2-methylperylene isomers.

Common electrophilic aromatic substitution reactions include:

Nitration: Typically performed with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. numberanalytics.com

Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). wikipedia.org For highly activated rings, these reactions can sometimes proceed without a catalyst. commonorganicchemistry.com

Sulfonation: This reaction uses fuming sulfuric acid (H₂SO₄ containing SO₃) or concentrated sulfuric acid to introduce a sulfonic acid group (-SO₃H). wikipedia.orgsaskoer.caajgreenchem.com The reaction is notable for being reversible. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, using an alkyl halide or acyl halide with a strong Lewis acid catalyst like AlCl₃.

Table 6.1: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Directing Effect of Methyl Group | Expected Major Products for this compound |

| Nitration | ortho, para-directing, activating | Mixture of nitro isomers |

| Halogenation | ortho, para-directing, activating | Mixture of halogenated isomers |

| Sulfonation | ortho, para-directing, activating | Mixture of sulfonic acid isomers |

Functionalization Reactions at the Methyl Group

The methyl group of this compound provides a site for reactions characteristic of benzylic positions. The benzylic C-H bonds are weaker than typical alkane C-H bonds because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring. libretexts.orgmasterorganicchemistry.com This enhanced reactivity allows for selective functionalization at the methyl group.

Benzylic Oxidation: Strong oxidizing agents can convert the benzylic methyl group into a carboxylic acid. A common reagent for this transformation is hot, aqueous potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.org Regardless of the length of an alkyl chain on an aromatic ring, this reaction typically cleaves it down to a single carboxyl group attached directly to the ring, provided there is at least one benzylic hydrogen. masterorganicchemistry.comrsc.org For this compound, this reaction would yield perylene-2-carboxylic acid. The mechanism is complex but is thought to involve free-radical intermediates. masterorganicchemistry.com

Benzylic Halogenation: The methyl group can be halogenated under free-radical conditions. researchgate.netgoogle.com A highly selective method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) or light (UV). commonorganicchemistry.commasterorganicchemistry.comyoutube.com NBS provides a low, constant concentration of Br₂, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.com The mechanism involves three main stages: initiation, propagation, and termination. The key propagation steps involve the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized perylen-2-ylmethyl radical, which then reacts with Br₂ to form 2-(bromomethyl)perylene and a new bromine radical. libretexts.orglibretexts.org

Table 6.2: Common Functionalization Reactions of the Methyl Group

| Reaction Type | Reagents | Product | Mechanism Type |

| Benzylic Oxidation | KMnO₄, H₂O, Heat | Perylene-2-carboxylic acid | Radical |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator/hv | 2-(Bromomethyl)perylene | Radical Chain |

Oxidation and Reduction Pathways

The extended π-system and the methyl group of this compound allow for distinct oxidation and reduction reactions.

Oxidation: As discussed previously (Section 6.2), the methyl group is susceptible to oxidation to a carboxylic acid using strong oxidizing agents like KMnO₄. masterorganicchemistry.comrsc.org The aromatic perylene core itself can also undergo oxidation, although it is generally resistant to degradation under conditions that oxidize the alkyl side chain. rsc.org Under more forcing conditions or with specific reagents, polycyclic aromatic hydrocarbons can be oxidized to quinones. For instance, perylene can be oxidized to form perylenequinones, which are important precursors for dyes. saskoer.ca This process, however, often involves multiple steps or starts from functionalized precursors. saskoer.ca

Reduction: Like other polycyclic aromatic hydrocarbons, the perylene core can be reduced. Catalytic hydrogenation can reduce the aromatic rings, though this typically requires harsh conditions. A more common and controlled reduction involves the use of alkali metals (e.g., Na, K) in a suitable solvent. nih.gov This process involves single-electron transfer from the alkali metal to the perylene π-system to form a deeply colored radical anion. acs.org Further reduction can lead to the formation of a dianion. These reduced species are highly reactive nucleophiles and can be used in subsequent reactions. The reduction potentials for perylene derivatives become more positive (i.e., easier to reduce) as the size of the aromatic core increases. acs.org

Table 6.3: Oxidation and Reduction Reactions of this compound

| Reaction Pathway | Typical Reagents | Product Type |

| Oxidation | KMnO₄, Heat | Perylene-2-carboxylic acid |

| Reduction | Na, K | This compound radical anion/dianion |

Photoreactivity and Photoinduced Transformations

Perylene and its derivatives are well-known for their prominent photophysical properties, including high fluorescence quantum yields and excellent photostability, making them valuable in applications like organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The introduction of a methyl group can subtly modify these properties.

The excited-state dynamics of methylperylene have been investigated using techniques like femtosecond transient absorption spectroscopy. mnstate.edu Upon photoexcitation, this compound can participate in several processes:

Fluorescence: It exhibits characteristic fluorescence, with emission maxima dependent on the solvent environment. For example, in one study, methylperylene was excited at 406 nm and its emission was measured at 442 nm. mdpi.com

Photoinduced Electron Transfer (PET): In the presence of suitable electron acceptors or donors, the excited state of methylperylene can undergo electron transfer. The excited-state dynamics of the methylperylene/tetracyanoethylene (MPe/TCNE) donor-acceptor complex have been studied, revealing the formation of ion pairs upon charge-transfer excitation. mnstate.edu The quenching of excited methylperylene by N,N-dimethylaniline (DMA) has also been reported. umich.edu

Photooxidation and Photodegradation: While relatively photostable, methylperylene can undergo photooxidation or photodegradation, especially in the presence of oxygen or other reactive species. dtic.miliitk.ac.in Minimizing photodecomposition during spectroscopic studies often requires working in anaerobic conditions. mdpi.com The quantum yield for photooxidation represents the efficiency of this process. psu.edu

Substitution at the bay regions (e.g., the 1-position) of perylene has a more dramatic effect on photophysical properties than substitution at other positions. Bay-substitution with a methyl group can twist the perylene core, reducing π-conjugation and causing a blue-shift in the absorption spectrum. studysmarter.co.uk In contrast, substitution at the 2- or 3-position leads to small red-shifts. researchgate.net

Table 6.4: Selected Photophysical Properties

| Property | Observation for Methylperylene/Perylene Derivatives | Reference(s) |

| Excitation / Emission | Excitation at 406 nm, emission at 442 nm has been reported. | mdpi.com |

| Excited-State Dynamics | Forms ion pairs with electron acceptors like TCNE; quenched by electron donors like DMA. | mnstate.eduumich.edu |

| Substitution Effect | 1-substitution (bay region) causes blue-shift in absorption; 2- or 3-substitution causes red-shift relative to perylene. | studysmarter.co.ukresearchgate.net |

| Fluorescence Quantum Yield (Φ) | Perylene derivatives are known for high quantum yields, but this can be quenched by heavy atoms or specific structural modifications. | studysmarter.co.ukrsc.org |

Mechanisms of Derivative Formation

A variety of derivatives can be formed from this compound through the reaction pathways described above. The mechanisms often involve classic organic transformations.

Formation of Esters and Amides: Perylene-2-carboxylic acid, obtained from the oxidation of the methyl group (Section 6.2), can be converted into other derivatives. For example, it can be transformed into an acyl chloride by reacting with thionyl chloride (SOCl₂). masterorganicchemistry.com This highly reactive acyl chloride can then readily react with alcohols or amines via a nucleophilic acyl substitution mechanism to form esters and amides, respectively. wikipedia.orggoogle.com The mechanism involves the nucleophilic attack of the alcohol or amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to yield the final product. wikipedia.orgdtic.mil

Diels-Alder Cycloaddition: The perylene core can act as a diene component in a Diels-Alder reaction, which is a [4+2] cycloaddition that forms a six-membered ring. researchgate.net This reaction provides a powerful method for extending the π-conjugated system of aromatic compounds. lumenlearning.com For example, perylene can react with dienophiles like maleic anhydride (B1165640) under thermal conditions. mnstate.eduiitk.ac.inresearchgate.net The reaction is concerted, meaning bond formation and breaking occur in a single step through a cyclic transition state. iitk.ac.inchemithon.com The presence of the methyl group on the perylene core can influence the regioselectivity of the cycloaddition. ajgreenchem.com These reactions typically proceed fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. lumenlearning.com

Free-Radical Reactions: As detailed in Section 6.2, the formation of 2-(bromomethyl)perylene proceeds via a free-radical chain mechanism. libretexts.orgresearchgate.netlibretexts.org This benzylic bromide is a versatile intermediate. It can undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2) to introduce a wide range of functional groups at the benzylic position, such as alcohols, ethers, and nitriles, thus creating a diverse library of this compound derivatives. libretexts.org The stability of the intermediate benzylic radical is key to the success of these radical-initiated functionalizations. masterorganicchemistry.comrsc.org

Supramolecular Chemistry and Self Assembly of 2 Methylperylene Systems

Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, known as molecular packing, is dictated by a variety of intermolecular interactions. nih.gov For aromatic molecules like 2-methylperylene, π-π stacking is a dominant force, where the electron-rich π systems of adjacent molecules align. researchgate.netrsc.org The introduction of a methyl group to the perylene (B46583) core can influence this packing by creating steric hindrance, potentially altering the stacking distance and geometry compared to unsubstituted perylene.

Table 1: Key Intermolecular Interactions in this compound Systems

| Interaction Type | Description | Influence on Packing |

|---|---|---|

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic perylene cores. | Primary driving force for aggregation, promoting face-to-face or slipped-stack arrangements. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability of the packed structure. |

| Steric Hindrance | Repulsive forces due to the spatial arrangement of the methyl group. | Can modify the ideal π-π stacking geometry, leading to twisted or displaced arrangements. |

| Hydrogen Bonding | (In derivatives) Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | Can provide directional control over self-assembly, leading to specific, ordered structures. rsc.org |

Aggregation Behavior in Solution and Solid State

The self-assembly of this compound is not limited to the solid state but also occurs in solution, where the balance between solute-solute and solute-solvent interactions governs the aggregation process. The formation of aggregates can be controlled by factors such as concentration, temperature, and solvent polarity. pku.edu.cn

Formation of H- and J-Aggregates

In concentrated solutions or upon cooling, perylene derivatives can form distinct types of aggregates known as H- and J-aggregates, which are characterized by their specific geometric arrangements and resulting spectroscopic properties. pradeepresearch.org

H-aggregates: In these assemblies, the molecules are arranged in a face-to-face (sandwich-like) fashion. This parallel alignment leads to strong excitonic coupling between the transition dipoles of the monomers. pradeepresearch.orgnih.gov

J-aggregates: These are characterized by a head-to-tail arrangement of molecules, often described as a staircase or brickwork model. pradeepresearch.org This slipped-stack arrangement also results in significant excitonic coupling, but with a different orientation compared to H-aggregates.

The formation of one type of aggregate over the other is influenced by factors like the specific chemical structure of the perylene derivative and the surrounding environment. nih.govnih.gov

Spectroscopic Signatures of Aggregation

The formation of H- and J-aggregates leads to characteristic changes in the absorption and emission spectra of the material compared to the isolated monomer. These spectral shifts are a direct consequence of the excitonic coupling between the molecules in the aggregate. nih.gov

H-aggregates: The strong parallel coupling in H-aggregates results in a blue-shift (hypsochromic shift) of the main absorption band relative to the monomer. nih.gov Fluorescence from H-aggregates is often suppressed. uoregon.edu

J-aggregates: The head-to-tail arrangement in J-aggregates causes a red-shift (bathochromic shift) in the absorption band. nih.gov These aggregates are often characterized by a narrow, intense fluorescence band that is also red-shifted. mdpi.com

Time-resolved spectroscopy can be employed to distinguish different intermediates and aggregated species, especially when steady-state spectra show overlapping features. acs.org For instance, the emission spectra of methylperylene in solution typically show characteristic peaks that can be monitored to study its binding and aggregation behavior. mit.edu

Table 2: Spectroscopic Properties of this compound Aggregates

| Aggregate Type | Molecular Arrangement | Absorption Spectrum Shift | Emission Spectrum Shift | Fluorescence Intensity |

|---|---|---|---|---|

| Monomer | Isolated Molecule | Reference | Reference | Normal |

| H-aggregate | Face-to-Face | Blue-shifted (Hypsochromic) nih.gov | Red-shifted nih.gov | Reduced nih.gov |

| J-aggregate | Head-to-Tail | Red-shifted (Bathochromic) nih.gov | Red-shifted nih.gov | Enhanced nih.gov |

Controlled Self-Assembly of this compound Derivatives

By chemically modifying the this compound core, it is possible to gain precise control over the self-assembly process. frontiersin.org Introducing specific functional groups can direct the formation of well-defined architectures with tailored properties. nih.gov This control is essential for the bottom-up fabrication of advanced materials.

Fabrication of Ordered Thin Films

The ability to create highly ordered thin films is crucial for the development of organic electronic devices. snu.ac.kr Techniques like spin self-assembly allow for the layer-by-layer deposition of materials, resulting in stable and uniform films. snu.ac.kr For perylene-based systems, controlling the molecular packing within these films is key to optimizing properties like charge transport. rsc.orgresearchgate.net The introduction of a methyl group on the perylene core can influence the molecular orientation and packing in these films, thereby affecting device performance.

Supramolecular Nanostructures

Beyond thin films, the controlled self-assembly of this compound derivatives can lead to a diverse range of supramolecular nanostructures. msleelab.org These can include nanofibers, nanobelts, vesicles, and other complex morphologies. nih.govmsleelab.org The final structure is determined by a delicate balance of intermolecular forces, which can be tuned by altering the molecular design or the assembly conditions. nih.govfrontiersin.org These nanostructures are of great interest for applications in nanotechnology, biotechnology, and materials science due to their unique properties that arise from their well-defined, nanoscale organization. msleelab.orgrsc.org The dynamic and functional nature of these self-assembled materials holds significant promise for creating advanced, responsive systems. nih.gov

Applications of 2 Methylperylene in Advanced Materials and Devices

Organic Electronic Devices

Perylene (B46583) derivatives are a cornerstone in the field of organic electronics due to their excellent photophysical properties, thermal stability, and high charge carrier mobility. nih.govscience.gov While extensive research exists for perylene diimides (PDIs), specific data for 2-methylperylene is sparse.

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs) and Solar Cells

The field of organic photovoltaics often employs perylene-based molecules as electron acceptors. One simulation study mentioned the use of "pigment methyl perylene (MPP)" in a device structure of ITO/MPP/ZnPc/Au. cerist.dz However, the term "methyl-perylene-pigment" has also been used as an abbreviation for N,N'-dimethyl-perylene-3,4,9,10-tetracarboxylic-diimide, a different and more commonly used perylene derivative, creating ambiguity. ajol.info Consequently, there is no clear, verified data on the performance or efficiency of this compound in OPV devices.

Organic Field-Effect Transistors (OFETs)

Photodetectors and Sensors

The application of this compound in photodetectors or as a primary component in chemical sensors is not well-documented. Perylene diimides are known to be used in fluorescent sensors, but similar detailed studies for this compound are absent. researchgate.net

Molecular Probes and Fluorescent Labels

Perylene's strong fluorescence makes it an excellent candidate for molecular probes. Studies have investigated the orientational and vibrational relaxation dynamics of its isomer, 1-methylperylene (B14736090), in various solvents, indicating its use as a probe molecule to study local environments. tcichemicals.com While the fundamental photophysical properties of methylperylenes have been characterized, specific applications of this compound as a targeted fluorescent label or probe in biological or material science studies are not detailed in the available research. acs.orgacs.org

Advanced Pigment Technologies

Perylene-based compounds are renowned for their use as high-performance pigments due to their stability and strong coloration. nih.gov For instance, N,N′-bis-(methyl)perylene-3,4,9,10-tetracarboxyldiimide is known as Pigment Red 179. nih.gov However, there is no specific information available that details the use or properties of this compound itself as an advanced pigment.

Environmental Occurrence and Analytical Methodologies for 2 Methylperylene Excluding Toxicology

Natural Occurrence and Anthropogenic Sources

2-Methylperylene is a polycyclic aromatic hydrocarbon (PAH) that has been identified in various environmental matrices. Its presence is attributed to both natural and anthropogenic processes.

Naturally, this compound is found in geological formations such as sediments, crude oil, and oil shale. tandfonline.comtamu.edupsu.edu It is considered a product of diagenesis, the process of physical and chemical changes that converts sediments into sedimentary rock. osti.govresearchgate.netdoi.org Research indicates that this compound, along with its parent compound perylene (B46583), can be formed from the breakdown of organic matter, potentially from terrestrial plant-derived terpenoids or pigments from fungi and insects, during early and more mature stages of fossilization. tandfonline.comresearchgate.net Studies of sediment extracts have shown that this compound is often the most predominant of the methylperylene isomers at various maturation stages. osti.govdoi.orgresearchgate.net For instance, an analysis of Jordanian oil shale revealed remarkably high concentrations of methylperylenes. tandfonline.com

Anthropogenic sources also contribute to the environmental presence of this compound. It has been detected in urban environments, such as in the air of Australian cities, likely as a result of combustion processes. qut.edu.au The combustion of fossil fuels and biomass can release a variety of PAHs, including methyl-substituted derivatives, into the atmosphere. researchgate.net These compounds can then be deposited in soil and sediments. For example, studies have identified this compound in creek and river sediments in industrial areas, suggesting a link to industrial activities. usask.cabver.co.kr

The distribution of this compound and its isomers can provide insights into the source and maturity of organic matter in geological samples. The predominance of this compound over other isomers in many sediments suggests specific formation pathways during diagenesis. osti.govresearchgate.netscispace.com

Advanced Analytical Methods for Detection and Quantification

The detection and quantification of this compound in complex environmental samples necessitate the use of advanced analytical techniques. These methods are crucial for accurately identifying and measuring the compound, often in the presence of numerous other related PAHs.

Chromatographic Techniques (e.g., GC, HPLC, SFC)

Chromatographic methods are the cornerstone for the analysis of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques. nih.gov

Normal-phase liquid chromatography (NPLC) is often utilized as a preliminary fractionation step to isolate PAHs from complex mixtures based on the number of aromatic carbons. nih.gov This initial separation simplifies the subsequent analysis by more powerful techniques.

Capillary gas chromatography is a high-resolution technique used for separating individual PAH isomers. For instance, while some common GC columns like SE-54 may not fully separate this compound from its isomers, specialized columns such as the SB-smectic can achieve a good separation of 1-, 2-, and 3-methylperylene (B14693211). tandfonline.com

Effective sample preparation is critical for the reliable analysis of this compound. The process typically involves extracting the compound from the sample matrix, which can range from sediments and crude oil to airborne particulate matter.

For solid samples like sediments, extraction is a key first step. This is often followed by a cleanup and fractionation procedure to isolate the aromatic hydrocarbon fraction. doi.orgnih.gov These methods are designed to remove interfering substances and concentrate the PAHs before instrumental analysis.

To achieve high sensitivity and selectivity, chromatographic techniques are often coupled with various detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for identifying and quantifying this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for the unambiguous identification of this compound, even in complex environmental samples. tamu.edu For example, GC-MS has been used to identify this compound in sediment extracts from industrial areas. usask.ca

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is another highly sensitive method. Many PAHs, including this compound, are naturally fluorescent, making fluorescence detection an ideal choice for their quantification at low concentrations.

Sample Preparation and Extraction Methodologies

Spectroscopic Sensing Methods (e.g., SERS-based optical sensors)

Spectroscopic techniques offer alternative and sometimes complementary methods for the analysis of this compound.

High-Resolution Shpol'skii Spectroscopy (HRSS) has proven to be a valuable tool for the identification of methylperylene isomers. This technique, which involves analyzing the fluorescence spectra of molecules in a frozen n-alkane matrix at low temperatures, provides highly resolved spectra that can distinguish between different isomers. HRSS was instrumental in the first identification of the three methylperylene isomers in sediment extracts and demonstrated the predominance of the 2-methyl isomer. osti.govdoi.orgresearchgate.net

Isomer Distribution Analysis in Complex Matrices

The analysis of the distribution of methylperylene isomers in complex matrices like sediments and crude oil is of significant geochemical interest. The relative abundance of different isomers can serve as an indicator of the maturity of the organic matter. osti.gov

Studies have consistently shown that in both surface and deep sediment extracts, this compound is the most abundant of the methylperylene isomers. osti.govresearchgate.netscispace.com This suggests a thermodynamic stability or a preferred formation pathway for the 2-isomer during the diagenetic process. While perylene itself is generally the most abundant perylene compound, the consistent predominance of this compound among its isomers provides valuable information for geochemical assessments. osti.govdoi.orgresearchgate.net

The ability to accurately separate and quantify these isomers is therefore crucial. High-resolution chromatographic and spectroscopic techniques are essential for obtaining reliable data on isomer distribution, which can then be used to model the diagenetic evolution of organic matter in sedimentary basins. doi.org

Future Research Directions and Emerging Trends

Development of Novel 2-Methylperylene Derivatives with Tailored Properties

A significant future direction lies in the rational design and synthesis of novel this compound derivatives where the molecular structure is precisely controlled to achieve specific functions. The core strategy involves chemical modifications to the perylene (B46583) framework to tune its optical, electronic, and physical properties. acs.orgcolumbia.edu The presence of the methyl group at the 2-position (an ortho position) already subtly modifies the electronic landscape of the perylene core compared to the unsubstituted parent molecule and will influence subsequent functionalization strategies.

Key synthetic approaches that could be applied to this compound include:

Bay and Ortho-Position Functionalization : Introducing substituents at the bay (1, 6, 7, 12) and remaining ortho (5, 8, 11) positions is a proven method to fundamentally alter the electronic and optical properties of perylenes. mdpi.commdpi.commdpi.com For instance, attaching electron-donating groups like amines or electron-withdrawing groups like boranes can systematically tune the frontier molecular orbitals (HOMO-LUMO gap), which in turn controls the absorption and emission wavelengths. mdpi.comrsc.org

Molecular Contortion : The planarity of the perylene core often leads to aggregation-caused quenching (ACQ) in the solid state, which is detrimental to optoelectronic device performance. aip.orgresearchgate.net Introducing bulky substituents can induce a twist in the aromatic backbone. This strategy of molecular contortion has been used to successfully turn on singlet fission in perylene films, a process that could dramatically increase solar cell efficiency. columbia.edu Applying this to this compound could yield new materials with unique photophysical behaviors.

Advanced Functional Groups : Research is moving beyond simple alkyl or aryl substitutions. Novel derivatives incorporating heavy atoms (e.g., bromine) at the bay positions can significantly enhance intersystem crossing, a key process for developing purely organic phosphorescent materials for displays and sensors. acs.org Thionation, the replacement of oxygen with sulfur in perylene diimide (PDI) derivatives, creates materials with red-shifted absorption and different charge transport characteristics suitable for organic electronics and photothermal therapy. mdpi.com These advanced functionalization techniques could be explored with this compound as a starting block.

The overarching goal is to create a library of this compound derivatives with properties tailored for specific high-value applications, from electronics to biomedical diagnostics. ufms.brnih.govujmm.org.uanih.govresearchgate.net

Exploration of New Application Avenues in Chemical Science

While this compound is established as a geochemical biomarker, its potential as a building block for functional materials opens up numerous application avenues currently being explored for the broader perylene family. The unique properties of perylene derivatives, such as high stability, strong light absorption, and excellent charge carrier mobility, make them ideal candidates for next-generation technologies. researchgate.netmdpi.comekb.eg

Emerging application areas include:

Organic Electronics : Perylene derivatives are star players in organic electronics. mdpi.com They are being intensively studied for use in:

Organic Field-Effect Transistors (OFETs): Due to their high charge carrier mobility. mdpi.com

Organic Light-Emitting Diodes (OLEDs): As stable and highly fluorescent blue emitters. aip.org

Organic Photovoltaics (OPVs): As robust electron-accepting materials. mdpi.comresearchgate.netekb.eg

Biomedical Applications : A major emerging trend is the use of functionalized perylene dyes in medicine. mdpi.comnih.gov By attaching specific water-solubilizing and targeting groups, derivatives can be designed for bioimaging, acting as highly photostable fluorescent probes. mdpi.com Furthermore, their ability to generate reactive oxygen species or heat upon light irradiation makes them promising agents for photodynamic therapy (PDT) and photothermal therapy (PTT) in cancer treatment. mdpi.comnih.gov

Chemosensors : The strong fluorescence of the perylene core is sensitive to its environment. This property is harnessed to create chemosensors where interaction with a target analyte causes a detectable change in the fluorescence signal. researchgate.net PDI-based sensors have been developed for a range of targets. researchgate.net

Integration of Advanced Computational and Experimental Approaches

The design of new functional materials based on this compound will increasingly rely on the synergy between advanced computational modeling and experimental validation. This integrated approach accelerates the discovery process by allowing researchers to predict molecular properties and reaction outcomes before embarking on time-consuming and resource-intensive synthesis. rsc.org

Key aspects of this integration include:

Predictive Modeling : Quantum mechanics calculations, particularly Density Functional Theory (DFT), are critical tools. DFT is used to model the electronic structure of new derivatives, predicting their HOMO/LUMO energies, absorption spectra, and other key electronic properties. rsc.orgacs.org This allows for in-silico screening of potential candidates for a specific application.

Mechanism Elucidation : Computational chemistry helps to understand complex reaction mechanisms. For example, DFT calculations have been used to clarify the mechanism of anionic cyclodehydrogenation for synthesizing substituted perylenes, guiding the optimization of experimental conditions. acs.orgconicet.gov.ar

Understanding Self-Assembly : The performance of many organic electronic devices depends on the molecular organization in the solid state. A combination of computational methods to model intermolecular interactions and experimental techniques like neutron scattering can provide deep insight into the self-assembly of perylene derivatives into well-ordered structures. rsc.orgucl.ac.uk

Spectroscopic Analysis : Theoretical calculations are essential for interpreting experimental spectra. Time-dependent DFT (TD-DFT) can predict UV-vis and fluorescence spectra, while other methods can help assign peaks in NMR and vibrational spectra, confirming the structure of newly synthesized compounds. rsc.org

This feedback loop, where computational predictions guide experimental work and experimental results refine computational models, is a powerful paradigm for the rational design of complex molecules like this compound derivatives. nih.govmit.edu

Addressing Challenges in Scalable Synthesis and Device Fabrication

For this compound derivatives to move from laboratory curiosities to components in real-world technologies, significant challenges in their production and implementation must be overcome.

Challenges in Scalable Synthesis:

Cost and Sustainability : Many established synthetic routes for perylene derivatives are multi-step, low-yielding, and rely on costly reagents and large amounts of organic solvents, resulting in poor green metrics. acs.orgchemrxiv.org A major research focus is the development of straightforward, efficient, and sustainable synthetic pathways, including solvent-free and in-water reactions, that are amenable to large-scale production. acs.orgchemrxiv.org

Selectivity and Purification : Synthesizing specific isomers and achieving high purity can be difficult. For example, the synthesis of thionated PDIs often yields a mixture of products with varying degrees of thionation, complicating purification and hindering large-scale synthesis. mdpi.com Developing more selective reactions is a key challenge.

Solubility : The planar, aromatic nature of perylenes leads to poor solubility, which complicates synthesis, purification, and solution-based processing. mdpi.com While adding solubilizing groups is a common strategy, synthesizing processable polymers with consistent properties remains a challenge. acs.org

Challenges in Device Fabrication:

Aggregation and Morphology Control : The tendency of planar perylene cores to form aggregates in the solid state can quench fluorescence and create charge-trapping sites, which degrades device performance. aip.org Controlling the morphology of the active layer is crucial. Research focuses on tailoring molecular self-assembly through solvent selection, annealing processes, and molecular design to create highly ordered, stable films. iyte.edu.trnih.gov

Material Compatibility and Interfaces : The performance of a multilayer device, such as an OLED or OPV, is highly dependent on the interfaces between different materials (e.g., electrode-organic, donor-acceptor). Poor energy level alignment or interfacial defects can impede charge injection or promote recombination, limiting efficiency. acs.orgnih.gov

Processing Techniques : Transitioning from lab-scale spin-coating to industrial-scale methods like printing requires inks with specific viscosity and solubility characteristics. The synthesis of materials like this compound derivatives must consider these downstream processing requirements. iyte.edu.trsigmaaldrich.com Furthermore, some derivatives may be incompatible with certain processing techniques, limiting their practical use. iyte.edu.tr

Overcoming these hurdles in synthesis and fabrication is essential for unlocking the full potential of this compound and its derivatives in advanced chemical science and technology. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.